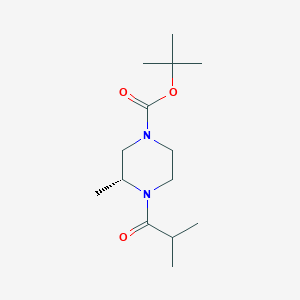
4-formyl-5-methyl-1H-pyrrole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-formyl-5-methyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H6N2O It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-formyl-5-methyl-1H-pyrrole-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
4-formyl-5-methyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Bromine (Br2) in acetic acid or sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
4-formyl-5-methyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-formyl-5-methyl-1H-pyrrole-2-carbonitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s reactivity and ability to undergo various chemical transformations suggest that it may interact with enzymes, receptors, or other biomolecules, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Another pyrrole derivative with similar structural features.
4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester: A related compound with an ester functional group.
Uniqueness
4-formyl-5-methyl-1H-pyrrole-2-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its formyl and nitrile groups provide sites for further chemical modifications, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
728899-33-0 |
|---|---|
Formule moléculaire |
C7H6N2O |
Poids moléculaire |
134.14 g/mol |
Nom IUPAC |
4-formyl-5-methyl-1H-pyrrole-2-carbonitrile |
InChI |
InChI=1S/C7H6N2O/c1-5-6(4-10)2-7(3-8)9-5/h2,4,9H,1H3 |
Clé InChI |
LBNFNJROPUKDPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(N1)C#N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Amino-2-methyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12960670.png)

![Pyrrolo[1,2-a]quinoxalin-9-amine](/img/structure/B12960680.png)
![Benzoic acid, 3-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12960688.png)








![5,6-Difluoro-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B12960741.png)
